![molecular formula C12H16O2 B1278873 5-(Benzyloxy)pentanal CAS No. 78999-24-3](/img/structure/B1278873.png)
5-(Benzyloxy)pentanal
Overview
Description
5-(Benzyloxy)pentanal is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a member of the aldehyde family, characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanal chain. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Benzyloxy)pentanal can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, 5-benzyloxy-1-pentanol, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 5-benzyloxy-1-pentanol, is subjected to controlled oxidation using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, 5-(benzyloxy)pentanoic acid.
Reduction: Reduction of the aldehyde group yields 5-(benzyloxy)pentanol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO₄, and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-(Benzyloxy)pentanoic acid.
Reduction: 5-(Benzyloxy)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-(Benzyloxy)pentanal serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical reactions, making it valuable in creating diverse compounds. It can undergo oxidation to form 5-(benzyloxy)pentanoic acid or reduction to yield 5-(benzyloxy)pentanol, facilitating its use in synthetic pathways .
Biochemical Studies
The compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific biological targets, such as the cAMP-dependent protein kinase catalytic subunit alpha (PKA-Cα), highlights its potential role in cellular signaling and metabolic regulation . This interaction suggests that this compound could be instrumental in exploring biochemical processes.
Medicinal Chemistry
In medicinal chemistry, this compound acts as a precursor for synthesizing potential therapeutic agents. Its structural attributes may contribute to developing drugs targeting various diseases, including neurodegenerative conditions. Related compounds with similar benzyloxy functionalities have shown promise as inhibitors of monoamine oxidase B (MAO-B), indicating that this compound could have comparable effects .
Industrial Applications
The compound is also utilized in producing specialty chemicals and fragrances, leveraging its unique chemical properties for industrial purposes. Its versatility allows for various applications across different sectors .
Cytotoxicity Assessment
In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines such as HeLa cells. Although specific evaluations for this compound are not available, trends observed in analogous compounds suggest it may possess anticancer properties deserving further exploration .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-1-pentanol: A closely related compound with a hydroxyl group instead of an aldehyde group.
5-(Benzyloxy)pentanoic acid: The oxidized form of 5-(benzyloxy)pentanal.
4-Benzyloxy-1-butanol: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its benzyloxy group provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
5-(Benzyloxy)pentanal is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyloxy group attached to a pentanal backbone. The synthesis typically involves the reaction of benzyl alcohol with pentanal through various methods, including oxidation and reduction processes. For instance, one synthesis method involves the use of formaldehyde and pyrrolidine in methanol to yield the desired compound .
Neuroprotective Effects
The neuroprotective properties of related compounds have been documented extensively. In particular, derivatives of benzyloxy-substituted phenols have demonstrated efficacy in models of neurodegenerative diseases, such as Parkinson's disease. These compounds often inhibit monoamine oxidase B (MAO-B), an enzyme associated with neuroinflammation and oxidative stress . While direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable neuroprotective effects.
Study on MAO-B Inhibition
A notable study focused on 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives revealed that compounds with benzyloxy groups exhibited selective MAO-B inhibition with IC50 values as low as 0.062 µM . This suggests that this compound could potentially be developed as a lead compound for neuroprotective therapies targeting MAO-B.
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. For instance, certain derivatives showed significant inhibition of cell proliferation in HeLa cells, indicating potential anticancer properties . Although direct evaluations for this compound are not available, the trends observed in related compounds warrant further investigation into its cytotoxicity.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
5-phenylmethoxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNUJAZVJXKPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453822 | |
Record name | 5-(BENZYLOXY)PENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78999-24-3 | |
Record name | 5-(BENZYLOXY)PENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(Benzyloxy)pentanal in the synthesis of 2-Deoxy-L-ribose?
A: this compound (4) serves as a crucial intermediate in the synthetic pathway of 2-Deoxy-L-ribose (6) from D-(-)-ribose (1). [] The compound is derived from (3R, 4S)-3, 4-O-isopropylidene-5- benzyloxy-4-pentene (3) through a preferred oxidation at the end of the double bond in the presence of palladium chloride and cuprous chloride. [] The subsequent steps involve the removal of the acetonide protecting group and cyclization to yield phenmethyl 2-dioxidation-L-ribose (5), followed by the removal of the phenmethyl group to obtain the final product, 2-Deoxy-L-ribose (6). []
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